6-fluoro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, with a fluorine atom substituted at the sixth position. Its unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific research fields, particularly in medicinal chemistry and drug development.
This compound is classified as an aromatic heterocycle due to the presence of nitrogen atoms within its ring structure. The molecular formula is C6H4FN3, and it has a molecular weight of 137.11 g/mol. The IUPAC name for this compound is 6-fluoro-1H-imidazo[4,5-b]pyridine, and its InChI Key is JXVXRAGJWRRBTD-UHFFFAOYSA-N. It is synthesized from commercially available precursors, primarily involving 2,3-diaminopyridine derivatives.
The synthesis of 6-fluoro-1H-imidazo[4,5-b]pyridine typically involves cyclization reactions starting from 2-fluoro-3-nitropyridine. The nitro group can be reduced to yield 2,3-diaminopyridine, which then undergoes cyclization in the presence of acetic anhydride to form the imidazopyridine core .
Several synthetic routes have been reported:
The molecular structure of 6-fluoro-1H-imidazo[4,5-b]pyridine consists of:
The canonical SMILES representation of this compound is C1=C(C=NC2=C1NC=N2)F
, which illustrates its complex cyclic structure. Key structural data includes:
6-fluoro-1H-imidazo[4,5-b]pyridine can participate in various chemical reactions, including:
These reactions allow for the modification of the compound's structure to explore its potential biological activities.
The mechanism of action for 6-fluoro-1H-imidazo[4,5-b]pyridine derivatives has been investigated in various biological contexts. For example, some derivatives have shown promising activity as selective inhibitors against specific kinases involved in cancer progression. The binding interactions often involve hydrogen bonds between nitrogen atoms in the imidazole and pyridine rings with amino acid residues in the target protein's active site .
These interactions are crucial for understanding how modifications to the imidazopyridine framework can enhance potency and selectivity against specific biological targets.
The physical properties of 6-fluoro-1H-imidazo[4,5-b]pyridine include:
Property | Value |
---|---|
Molecular Formula | C6H4FN3 |
Molecular Weight | 137.11 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Chemical properties include its reactivity towards nucleophiles due to the electron-withdrawing effect of the fluorine atom. This property may enhance its lipophilicity and biological activity compared to non-fluorinated analogs .
6-fluoro-1H-imidazo[4,5-b]pyridine has garnered attention for its potential applications in medicinal chemistry. Its derivatives have been explored as:
These applications highlight the compound's versatility and importance in ongoing research aimed at developing new therapeutic agents.
The synthesis of 6-fluoro-1H-imidazo[4,5-b]pyridine relies heavily on functionalized 2,3-diaminopyridine precursors. A representative route involves:(i) Regiospecific Fluorination: 5,6-Diaminopyridin-3-ol undergoes electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) under basic conditions (NaH/DMF) to install the C6-fluoro group prior to cyclization [4] [7].(ii) Cyclocondensation: Fluorinated diaminopyridines react with aldehydes, triethyl orthoformate, or ethyl cyanoacetate under reflux conditions. Ethyl cyanoacetate enables simultaneous ring closure and C2-functionalization, yielding 2-cyanoimidazo[4,5-b]pyridines [4] [8].(iii) Late-Stage Modifications: For C3-fluorinated analogs, diaminopyridines first undergo cyclization, followed by directed ortho-lithiation and reaction with NFSI at C3, achieving 60–75% yields [4].
Table 1: Key Multi-Step Synthetic Routes
Precursor | Cyclization Agent | Reaction Conditions | Product | Yield (%) |
---|---|---|---|---|
5,6-Diamino-2-fluoropyridine | Triethyl orthoformate | Reflux, acetic acid, 4 h | 6-Fluoro-1H-imidazo[4,5-b]pyridine | 82 |
5-Fluoro-2,3-diaminopyridine | Ethyl cyanoacetate | 185°C, 6 h | 2-Cyano-6-fluoro-1H-imidazo[4,5-b]pyridine | 68 |
2,3-Diamino-5-nitropyridine | NFSI, then H₂O₂ | NaH, DMF, 0°C; then EtOH | 6-Fluoro-2-carbamoyl derivative | 73 |
N-H tautomerism in 6-fluoro-1H-imidazo[4,5-b]pyridine complicates selective alkylation/acylation. Key strategies include:
Microwave irradiation drastically enhances cyclization efficiency:
Table 2: Microwave vs Conventional Synthesis Comparison
Reaction Type | Conventional Method | Time (h) | Yield (%) | Microwave Method | Time (min) | Yield (%) |
---|---|---|---|---|---|---|
Imidazole ring formation | Reflux, acetic acid | 4–6 | 55–65 | 150°C, solvent-free | 30 | 80–90 |
C2-Arylation | Reflux, 12 h | 12 | 60 | 100°C, Pd catalysis | 15 | 85–95 |
N-Alkylation | 60°C, 6 h | 6 | 45 | 100°C, TBAB catalyst | 20 | 75 |
Phase-transfer catalysts (PTCs) enable efficient N-functionalization in biphasic systems:
Late-stage derivatization generates pharmacologically relevant hybrids:
Table 3: Bioactive Hybrid Scaffolds from 6-Fluoro-1H-Imidazo[4,5-b]Pyridine
Hybrid Structure | Synthetic Method | Biological Target | Activity (IC₅₀/μM) |
---|---|---|---|
2-(4-Dimethylaminostyryl) derivative | Knoevenagel condensation | Tubulin polymerization | 0.082 (MCF-7 cells) |
2-(Pyridin-3-ylethynyl) derivative | Sonogashira coupling | Src kinase | 0.022 |
6-Fluoro-2-((2-hydroxynaphthalen-1-yl)methylene)hydrazine | Schiff base formation | DNA intercalation | ΔTₘ = 8.2°C (DNA) |
6-(4-Nitrophenoxy)-2-aryl derivative | Nucleophilic aromatic substitution | DprE1 (M. tuberculosis) | 0.5 (H37Rv strain) |
ΔTₘ = DNA melting temperature shift
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: